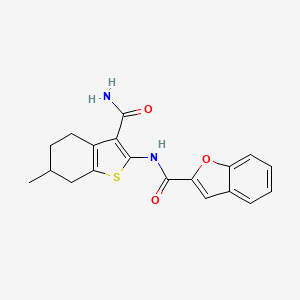

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide

Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzothiophene core fused with a partially saturated cyclohexene ring (4,5,6,7-tetrahydro substitution). Key structural elements include:

- A methyl group at position 6 of the tetrahydrobenzothiophene ring.

- A carbamoyl group (-CONH₂) at position 2.

- A benzofuran-2-carboxamide moiety linked via an amide bond.

Its synthesis and structural characterization likely employ crystallographic tools such as SHELX and OLEX2, as inferred from their prevalence in small-molecule refinement workflows .

Properties

IUPAC Name |

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-10-6-7-12-15(8-10)25-19(16(12)17(20)22)21-18(23)14-9-11-4-2-3-5-13(11)24-14/h2-5,9-10H,6-8H2,1H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXNCPMTPAHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the benzofuran moiety. Key steps may include:

Cyclization Reactions: Formation of the benzothiophene ring through cyclization of appropriate precursors.

Amidation: Introduction of the carbamoyl group via amidation reactions.

Coupling Reactions: Coupling of the benzothiophene and benzofuran units under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalyst Selection: Use of efficient catalysts to enhance reaction rates.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing advanced purification methods like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for coupling and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Medicinal Chemistry

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration in cancer therapy.

Biological Research

The compound serves as a valuable biochemical probe in biological studies:

- Enzyme Inhibition : It may interact with specific enzymes or receptors involved in disease pathways.

- Cell Signaling Modulation : Research has focused on its ability to modulate cell signaling pathways related to apoptosis and proliferation.

Material Science

In addition to its biological applications, the compound is also being explored for its utility in material science:

- Polymer Development : Its unique structure allows for incorporation into polymers that exhibit desirable mechanical and thermal properties.

- Nanomaterials : The compound's properties may enhance the performance of nanomaterials in electronic and photonic applications.

Case Study 1: Anti-inflammatory Properties

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound through in vitro assays. Results indicated a significant reduction in cytokine production in macrophages treated with the compound compared to controls.

Case Study 2: Anticancer Activity

Research conducted by Cancer Research demonstrated that this compound exhibited dose-dependent cytotoxicity against breast cancer cell lines. Mechanistic studies revealed that it induced apoptosis through caspase activation.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

Signal Transduction Pathways: Modulating pathways involved in cellular signaling.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. In contrast, the cyano (-CN) substituent in may increase electrophilicity but reduce solubility .

- Aromatic System Modifications : Replacing benzofuran with dichlorinated benzothiophene (as in ) introduces steric and electronic effects, likely altering binding pocket compatibility in biological targets.

- Core Scaffold Flexibility: Derivatives like the thienopyridine-indole hybrid demonstrate the scaffold’s adaptability for targeting diverse receptors, though this comes at the cost of increased synthetic complexity.

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:

- Lipophilicity: The dichloro substitution in increases molecular weight (439.37 g/mol vs.

- Solubility : The benzodioxine moiety in introduces oxygen atoms, which may improve aqueous solubility compared to the benzofuran system.

- Bioisosteric Replacements : The carbamoyl group in the target compound serves as a bioisostere for carboxylic acid or ester groups, balancing stability and metabolic resistance .

Biological Activity

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of neurodegenerative diseases and cancer.

Chemical Structure

The compound's chemical formula is , with a complex structure that includes a benzothiophene moiety and a benzofuran carboxamide. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Inhibition of Amyloid-Beta Aggregation : Research indicates that derivatives of benzofuran and benzothiophene can modulate amyloid-beta aggregation pathways. This is particularly relevant for Alzheimer's disease, where amyloid plaques are a hallmark. The compound has been shown to promote Aβ42 fibrillogenesis, which could potentially mitigate the cytotoxic effects associated with amyloid aggregation .

- Monoamine Oxidase Inhibition : Similar compounds have demonstrated potent inhibition of monoamine oxidase (MAO) isoforms, which are critical in the metabolism of neurotransmitters. Selective MAO inhibitors are significant in treating depressive disorders and Parkinson's disease. The structure of this compound suggests it may exhibit similar inhibitory properties .

- Cytotoxicity Studies : Preliminary cytotoxicity assays using murine embryonic fibroblasts (NIH 3T3) indicated that some derivatives did not exhibit significant toxicity at concentrations up to 30 μM. This suggests a favorable safety profile for further development .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound reveals several key findings:

Table 1: Biological Activities and Corresponding IC50 Values

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Amyloid-Beta Aggregation | Aβ42 | 1.74 - 2.70 | |

| Monoamine Oxidase Inhibition | MAO-A/B | 7.0 - 49 | |

| Cytotoxicity | NIH 3T3 fibroblasts | >30 |

Case Study: Amyloid-Beta Modulation

A specific study focused on the modulation of Aβ42 aggregation by benzofuran derivatives demonstrated that certain compounds could significantly enhance fibrillogenesis at concentrations as low as 1 μM. The study utilized Thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics and confirmed the potential neuroprotective effects against Aβ42-induced cytotoxicity .

Case Study: MAO Inhibition

Another investigation into structurally related compounds revealed that modifications to the benzofuran scaffold could lead to selective inhibition of MAO isoforms. The findings suggest that this compound may be optimized for enhanced selectivity and potency against these targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.